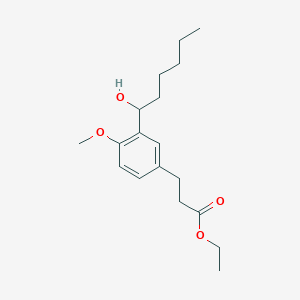
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a hydroxyhexyl group, a methoxyphenyl group, and a propanoate ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction of 3-(1-hydroxyhexyl)-4-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: The hydroxyhexyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-(1-oxohexyl)-4-methoxyphenylpropanoic acid.
Reduction: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanol.
Substitution: Ethyl 3-(3-(1-hydroxyhexyl)-4-aminophenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyhexyl group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the hydroxyhexyl group, making it less hydrophilic.
Ethyl 3-(3-hydroxyhexyl)propanoate: Lacks the methoxyphenyl group, affecting its aromatic properties.
Ethyl 3-(3-(1-hydroxyhexyl)-4-hydroxyphenyl)propanoate: Has a hydroxy group instead of a methoxy group, altering its reactivity.
Uniqueness: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is unique due to the presence of both a hydroxyhexyl group and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H28O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl 3-[3-(1-hydroxyhexyl)-4-methoxyphenyl]propanoate |
InChI |
InChI=1S/C18H28O4/c1-4-6-7-8-16(19)15-13-14(9-11-17(15)21-3)10-12-18(20)22-5-2/h9,11,13,16,19H,4-8,10,12H2,1-3H3 |
InChI-Schlüssel |
ZXKVUBHWAOYAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=C(C=CC(=C1)CCC(=O)OCC)OC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














